molecular formula C15H19N5 B6448449 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine CAS No. 2549007-55-6

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine

Cat. No. B6448449
CAS RN: 2549007-55-6
M. Wt: 269.34 g/mol
InChI Key: GPLCLOUIZICSDY-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an imidazole ring, an azetidine ring, and a pyrimidine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For instance, the imidazole ring could be introduced through a reaction involving glyoxal and ammonia . The azetidine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include an imidazole ring, which is a five-membered ring with two nitrogen atoms , and an azetidine ring, which is a four-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of an imidazole ring could make it soluble in water and other polar solvents .

Scientific Research Applications

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine has been studied for its potential applications in scientific research. One of the most promising applications is in the field of drug discovery. It has been shown to have anti-tumor and anti-inflammatory properties, and has been studied for its potential to be used as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of novel pesticides.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the target of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine in lab experiments include its low cost, ease of synthesis, and its relatively low toxicity. Additionally, it has been shown to have a wide range of biological activities, making it a useful tool for studying the mechanisms of various diseases. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable in aqueous solutions, and it is also not very soluble in organic solvents. Additionally, its mechanism of action is still not fully understood, which may limit its use in certain experiments.

Future Directions

The potential of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine as a drug candidate is still being explored, and there are many potential future directions for research. One potential direction is to further explore its anti-tumor and anti-inflammatory properties, and to study its potential to be used as a treatment for various diseases. Additionally, further research could be done to explore its potential use in the development of novel pesticides. Other potential directions for research include exploring its potential as an antioxidant, studying its mechanism of action in greater detail, and exploring its potential to be used as a tool for studying the mechanisms of various diseases.

Synthesis Methods

Synthesis of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine is achieved through a multi-step process. The first step involves the conversion of 2-cyclopropyl-6-methylpyrimidine to the corresponding 3-carboxylic acid, followed by the addition of an imidazole-containing methyl ester. This is then followed by the cyclization of the ester to form the desired this compound. This process is further detailed in a paper published in the Journal of Organic Chemistry.

properties

IUPAC Name

2-cyclopropyl-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-6-14(18-15(17-11)13-2-3-13)20-8-12(9-20)7-19-5-4-16-10-19/h4-6,10,12-13H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLCLOUIZICSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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